

An In-depth Technical Guide to 2-Methoxy-N-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-N-methylaniline

Cat. No.: B082676

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methoxy-N-methylaniline**, a significant chemical intermediate in various fields, including pharmaceutical and dye industries. This document details its chemical properties, synthesis protocols, and potential metabolic pathways, presenting data in a structured and accessible format for scientific professionals.

Chemical Identity and Properties

The formal IUPAC name for this compound is **2-methoxy-N-methylaniline**.^[1] It is also commonly known by synonyms such as N-Methyl-o-anisidine and (2-methoxyphenyl)methylamine.^[2]

Table 1: Physicochemical Properties of **2-Methoxy-N-methylaniline**

Property	Value	Reference(s)
IUPAC Name	2-methoxy-N-methylaniline	[1]
CAS Number	10541-78-3	[1] [2] [3] [4] [5]
Molecular Formula	C ₈ H ₁₁ NO	[1] [2] [4] [5]
Molecular Weight	137.18 g/mol	[1] [3] [4] [5]
Appearance	Liquid	[2]
Melting Point	30-34 °C	[3] [5]
Flash Point	98 °C (closed cup)	[3] [5]
Purity (Typical)	97-98%	[2] [3]
InChI Key	KNZWULOUXYKBLH-UHFFFAOYSA-N	[1] [2] [3]
SMILES	CNC1=CC=CC=C1OC	[1] [3]

Table 2: Safety Information

Hazard Statement	GHS Classification	Precautionary Codes
Harmful if swallowed	Acute Toxicity, Oral (Category 4)	P264, P270, P301+P312, P330, P501
May cause an allergic skin reaction	Skin Sensitization (Category 1)	P261, P272, P280, P302+P352, P333+P317, P362+P364

Data aggregated from ECHA C&L Inventory notifications.[\[1\]](#)[\[3\]](#)

Synthesis Methodologies

The N-methylation of anilines is a fundamental transformation in organic synthesis.[\[6\]](#) Several methods are established for the synthesis of **2-Methoxy-N-methylaniline**, primarily through the methylation of 2-methoxyaniline (o-anisidine).

Reductive amination is a widely used and efficient method for N-methylation.^[6] This process involves the reaction of 2-methoxyaniline with formaldehyde to form an intermediate imine, which is subsequently reduced in-situ to the desired secondary amine.

Materials:

- 2-Methoxyaniline (1.0 equiv.)
- Formaldehyde (37% in H₂O, 1.1 equiv.)
- Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
- Dichloroethane (DCE) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

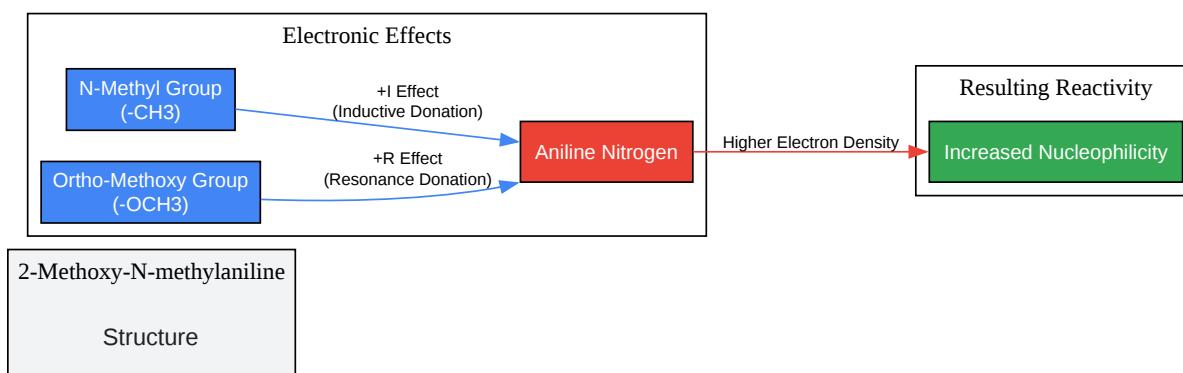
- To a solution of 2-methoxyaniline in dichloroethane, add formaldehyde.
- Stir the mixture at room temperature for 1 hour.
- Add sodium triacetoxyborohydride in portions over 15 minutes.
- Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield pure **2-Methoxy-N-methylaniline**.

A more recent, greener approach involves the use of methanol as a methylating agent over a heterogeneous catalyst, such as Nickel-based catalysts.[\[7\]](#)

Materials:

- Aniline (e.g., 2-methoxyaniline) (1.0 mmol)
- Methanol (10 mL)
- Ni/ZnAlOx catalyst (40 mg)
- Sodium hydroxide (NaOH) (0.25 equiv., optional base)
- Nitrogen (N₂) gas

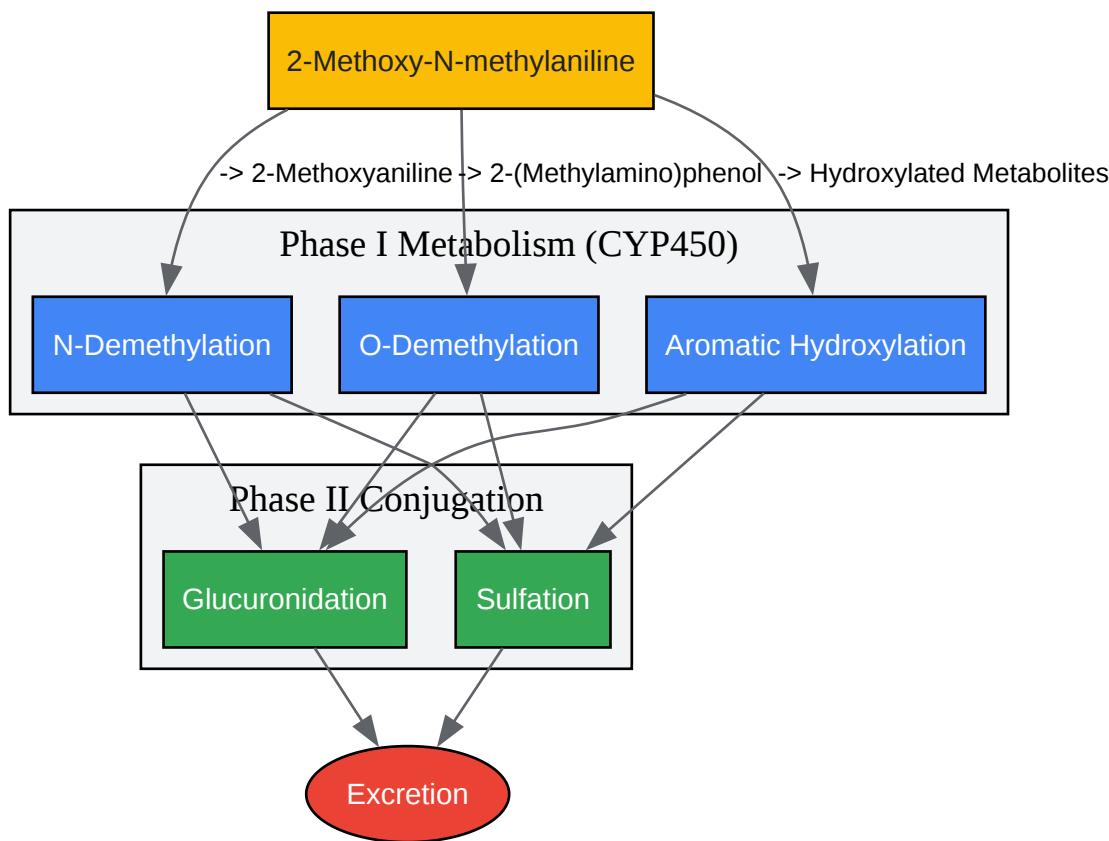

Procedure:

- Add 2-methoxyaniline, the Ni/ZnAlOx catalyst, and methanol to a 50 mL autoclave equipped with a magnetic stirrer. If a base is used, add NaOH.[\[7\]](#)
- Purge the autoclave with nitrogen gas five times to remove air, then charge with 1 MPa of N₂.[\[7\]](#)
- Heat the reaction to 160 °C and stir at 1000 rpm for 16-24 hours.[\[7\]](#)
- After cooling to room temperature, analyze the reaction mixture by GC-MS and GC using an internal standard to determine conversion and yield.[\[7\]](#)
- The product can be isolated by filtering the catalyst and removing the solvent, followed by purification.

Chemical Reactivity and Electronic Effects

The reactivity of the nitrogen atom in **2-Methoxy-N-methylaniline** is primarily governed by its nucleophilicity. This is influenced by the electronic effects of the substituents on the aromatic

ring.[8] The methoxy group ($-\text{OCH}_3$) at the ortho position is an electron-donating group through resonance, which increases the electron density on the nitrogen atom. The N-methyl group is also electron-donating through an inductive effect. These combined effects make the nitrogen atom in **2-Methoxy-N-methylaniline** a potent nucleophile.[8]


[Click to download full resolution via product page](#)

Caption: Electronic effects influencing the nucleophilicity of **2-Methoxy-N-methylaniline**.

Potential Metabolic Pathways

While specific metabolic studies on **2-Methoxy-N-methylaniline** are limited, the metabolism of structurally related aniline derivatives provides a predictive framework. The metabolism of anilines often involves cytochrome P450 (CYP) enzymes.[9] For instance, the metabolism of 2-methoxy-4-nitroaniline primarily proceeds via hydroxylation of the phenyl ring, followed by conjugation with sulfate or glucuronic acid.[10] Similarly, N-nitroso-N-methylaniline metabolism by CYP2B1 involves both denitrosation and alpha-C-hydroxylation.[9]

Based on these precedents, a putative metabolic pathway for **2-Methoxy-N-methylaniline** would likely involve N-demethylation, O-demethylation, and aromatic hydroxylation, followed by phase II conjugation reactions for excretion.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-N-methylaniline | C8H11NO | CID 2759579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-N-methylaniline | CymitQuimica [cymitquimica.com]
- 3. 2-Methoxy-N-methylaniline 97 10541-78-3 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. 2-Methoxy-N-methylaniline 97 10541-78-3 [sigmaaldrich.com]
- 6. 2-Methoxy-N-methylaniline | 10541-78-3 | Benchchem [benchchem.com]

- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism and disposition of 2-methoxy-4-nitroaniline in male and female Harlan Sprague Dawley rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxy-N-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082676#iupac-name-for-2-methoxy-n-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com